4-Oxo-7-(3-phenoxypropoxy)-4H-1-benzopyran-2-carboxylic acid
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Overview
Description
4-Oxo-7-(3-phenoxypropoxy)-4H-chromene-2-carboxylic acid is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its chromene backbone, which is a type of benzopyran, and the presence of a carboxylic acid group. The phenoxypropoxy group attached to the chromene structure adds to its unique chemical properties .
Preparation Methods
The synthesis of 4-Oxo-7-(3-phenoxypropoxy)-4H-chromene-2-carboxylic acid typically involves multiple steps, starting with the preparation of the chromene backbone. One common method involves the condensation of salicylaldehyde with an appropriate β-keto ester, followed by cyclization to form the chromene ring. The phenoxypropoxy group is then introduced through an etherification reaction, and the carboxylic acid group is added via carboxylation .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-Oxo-7-(3-phenoxypropoxy)-4H-chromene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The phenoxypropoxy group can be substituted with other groups under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution and esterification reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Oxo-7-(3-phenoxypropoxy)-4H-chromene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-Oxo-7-(3-phenoxypropoxy)-4H-chromene-2-carboxylic acid involves its interaction with specific molecular targets. The chromene backbone allows it to interact with enzymes and receptors, potentially inhibiting or activating their functions. The phenoxypropoxy group may enhance its binding affinity and specificity for certain targets. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-Oxo-7-(3-phenoxypropoxy)-4H-chromene-2-carboxylic acid can be compared with other chromene derivatives, such as:
4-Oxo-4H-chromene-2-carboxylic acid: Lacks the phenoxypropoxy group, which may result in different chemical and biological properties.
7-(3-Phenoxypropoxy)-4H-chromene-2-carboxylic acid: Similar structure but without the ketone group at the 4-position.
4-Oxo-7-(3-methoxypropoxy)-4H-chromene-2-carboxylic acid: The methoxy group may alter its reactivity and biological activity compared to the phenoxy group.
The uniqueness of 4-Oxo-7-(3-phenoxypropoxy)-4H-chromene-2-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
53873-77-1 |
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Molecular Formula |
C19H16O6 |
Molecular Weight |
340.3 g/mol |
IUPAC Name |
4-oxo-7-(3-phenoxypropoxy)chromene-2-carboxylic acid |
InChI |
InChI=1S/C19H16O6/c20-16-12-18(19(21)22)25-17-11-14(7-8-15(16)17)24-10-4-9-23-13-5-2-1-3-6-13/h1-3,5-8,11-12H,4,9-10H2,(H,21,22) |
InChI Key |
VMEKKDVMVOQEIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCCOC2=CC3=C(C=C2)C(=O)C=C(O3)C(=O)O |
Origin of Product |
United States |
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